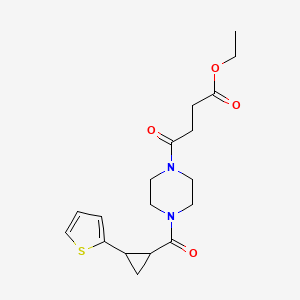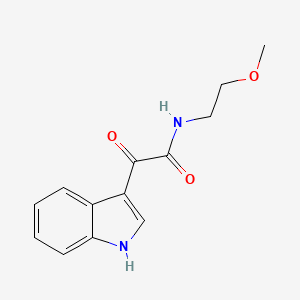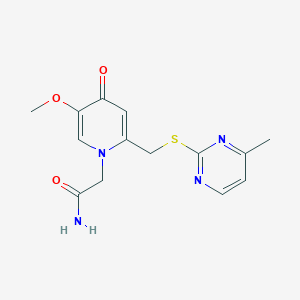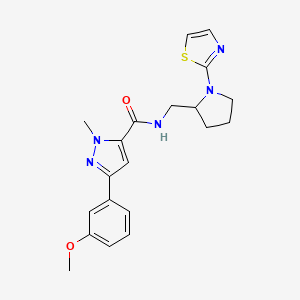
3-(3-methoxyphenyl)-1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methoxyphenyl)-1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H23N5O2S and its molecular weight is 397.5. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methoxyphenyl)-1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxyphenyl)-1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been involved in the synthesis of new chemical structures, particularly in the creation of novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. These structures were analyzed using various spectral data like IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014).
Cytotoxic Activity
- Compounds related to the mentioned pyrazole derivative have been investigated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing insights into potential cancer therapeutic applications (Hassan, Hafez, & Osman, 2014).
X-ray Crystal Structure and Theoretical Studies
- The compound has been studied for its structural aspects using X-ray crystallography, revealing intricate details like dihedral angles and hydrogen bond interactions. Additionally, theoretical studies like Density Functional Theory (DFT) calculations were conducted to explore the molecular geometries and electronic structures (Kumara et al., 2018).
Schiff Bases and Pyrazolo[1,5-a]Pyrimidines
- Research on similar pyrazole derivatives has led to the synthesis of Schiff bases and pyrazolo[1,5-a]pyrimidines, which were then evaluated for their cytotoxicity against various human cancer cell lines. This indicates the compound's relevance in developing potential anticancer agents (Hassan et al., 2015).
Analgesic and Anti-inflammatory Activities
- Related compounds have been synthesized and screened for their analgesic and anti-inflammatory activities, showcasing the potential for developing new pharmaceutical agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Corrosion Inhibition
- Derivatives of pyrazole compounds, including those similar to the one , have been investigated as potential corrosion inhibitors for metals like steel. This indicates a possible application in industrial and engineering contexts (Chaitra, Mohana, & Tandon, 2016).
Molecular Interaction Studies
- Studies on similar compounds have delved into their molecular interactions, such as in the context of CB1 cannabinoid receptor antagonism. This suggests potential applications in understanding receptor-ligand interactions and drug discovery (Shim et al., 2002).
Synthesis of Novel Benzimidazole Derivatives
- Research has also involved the creation of novel benzimidazole derivatives as inhibitors for specific kinase enzymes, indicating the compound's relevance in the development of targeted therapeutic agents (Degorce et al., 2016).
Propiedades
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-24-18(12-17(23-24)14-5-3-7-16(11-14)27-2)19(26)22-13-15-6-4-9-25(15)20-21-8-10-28-20/h3,5,7-8,10-12,15H,4,6,9,13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIWGHXMRCGNNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3CCCN3C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2685687.png)
![2,2-difluoro-N-(4-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2685688.png)


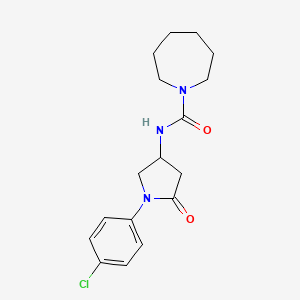
![1,6,7-trimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685694.png)
![6-allyl-4-(4-bromophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2685695.png)



![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2685701.png)
